molecular formula C31H36Cl2N6 B1662357 SCH 529074

SCH 529074

カタログ番号: B1662357
分子量: 563.6 g/mol
InChIキー: NCAJLQDPTZBGJV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

SCH 529074は、腫瘍抑制タンパク質p53の強力な経口活性化剤です。これは、p53のDNA結合ドメインに特異的かつコンフォメーション依存的に結合し、変異型p53の機能を回復させ、HDM2が仲介する野生型p53のユビキチン化を阻害します。 この化合物は、癌細胞のアポトーシスと細胞周期停止を誘導することで、非小細胞肺癌(NSCLC)の治療に有望であることが示されています .

準備方法

SCH 529074の合成経路と反応条件は、公的に入手可能な文献では詳しく記載されていません。. 工業生産方法は、これらの合成経路の最適化を含み、最終製品の高収率と純度を確保します。

化学反応の分析

SCH 529074は、以下を含むいくつかのタイプの化学反応を受けます。

科学研究の応用

This compoundは、化学、生物学、医学、産業の分野で、幅広い科学研究の応用を持っています。

科学的研究の応用

Preclinical Efficacy

1. Inhibition of Cancer Cell Viability

Research indicates that SCH 529074 significantly reduces cell viability and colony formation in NSCLC cell lines with both mutant and wild-type p53. In a study involving various NSCLC lines (H157, H1975, H322 for mutant p53; A549 for wild-type), treatment with this compound at concentrations of 2 µM and 4 µM resulted in a substantial decrease in cell viability—down to 20-25% in mutant cells and approximately 68% in wild-type cells .

2. Induction of Apoptosis

The compound induces apoptosis through a dose-dependent mechanism, activating caspases (3 and 7) and modulating cell cycle progression towards G0/G1 arrest. Notably, it also promotes the upregulation of p21 and PUMA independently of p53 status, suggesting that its effects may extend beyond direct p53 activation .

3. Autophagy Modulation

In combination with autophagy inhibitors like chloroquine, this compound enhances the induction of apoptosis and further reduces cell viability and colony formation. This indicates a complex interplay between apoptosis and autophagy pathways influenced by this compound .

Table: Summary of Preclinical Studies on this compound

StudyCell LinesConcentration (µM)Cell Viability Reduction (%)Mechanism
H157 (mutant), A549 (wild-type)2-4H157: 20-25%, A549: ~68%Induction of apoptosis
H1975 (mutant), H322 (mutant)4Significant reduction observedActivation of caspases
Various NSCLC lines4Significant reduction observedModulation of autophagy

Clinical Implications

The ability of this compound to restore mutant p53 function opens new avenues for targeted therapies in cancers characterized by p53 mutations. The compound's efficacy in preclinical models suggests potential for clinical translation, particularly for NSCLC patients who currently face limited treatment options due to the prevalence of p53 mutations.

作用機序

SCH 529074は、p53のDNA結合ドメインに特異的に結合することによってその効果を発揮し、変異型p53の機能を回復させ、HDM2による野生型p53のユビキチン化を阻止します。これは、p53依存性経路の活性化につながり、癌細胞におけるアポトーシスと細胞周期停止の誘導をもたらします。 この化合物は、それぞれ細胞周期調節とアポトーシスに関与するp21とPUMAの発現もアップレギュレートします .

類似の化合物との比較

This compoundは、変異型p53の機能を回復させ、野生型p53のユビキチン化を阻害する能力においてユニークです。類似の化合物には以下が含まれます。

これらの化合物は、変異型p53の再活性化という共通の目標を共有していますが、this compoundは、DNA結合ドメインへの特異的な結合と、野生型p53のHDM2仲介ユビキチン化を阻害する能力によって際立っています .

類似化合物との比較

SCH 529074 is unique in its ability to restore the function of mutant p53 and interrupt the ubiquitination of wild-type p53. Similar compounds include:

These compounds share the common goal of reactivating mutant p53, but this compound stands out due to its specific binding to the DNA binding domain and its ability to prevent HDM2-mediated ubiquitination of wild-type p53 .

生物活性

SCH 529074 is a small molecule compound recognized for its ability to reactivate mutant forms of the tumor suppressor protein p53, which is frequently mutated in various cancers, including non-small cell lung cancer (NSCLC). This article provides a comprehensive overview of the biological activity of this compound, detailing its mechanisms of action, effects on cancer cell viability, and implications for cancer therapy.

This compound functions primarily as a p53 activator . It binds to the DNA binding domain (DBD) of mutant p53, restoring its ability to bind DNA and activate transcription of target genes involved in cell cycle regulation and apoptosis. The compound has shown efficacy in various cancer cell lines harboring different p53 mutations.

  • Binding Affinity : this compound exhibits a binding affinity in the range of 1-2 µM for the p53 DBD, effectively restoring DNA binding activity to several oncogenic mutants such as R273H and R249S .
  • Inhibition of MDM2 : The compound also inhibits murine double minute 2 (MDM2), a negative regulator of p53, thereby preventing the ubiquitination and degradation of wild-type p53 .

Effects on Cancer Cell Viability

Research indicates that this compound significantly reduces cell viability and colony formation in NSCLC cells with both mutant and wild-type p53.

Table 1: Effects of this compound on Cell Viability in NSCLC Cell Lines

Cell Linep53 StatusConcentration (µM)Viability Reduction (%)Statistical Significance
H1975Mutant2~40%P<0.01
H322Mutant4~70%P<0.001
A549Wild-Type4~32%P<0.05

The treatment with this compound resulted in a dose-dependent reduction in viability across various NSCLC cell lines, with more pronounced effects observed in cells harboring p53 mutations .

Induction of Apoptosis

This compound has been shown to induce apoptosis through multiple pathways:

  • Caspase Activation : The compound activates caspases-3 and -7, crucial mediators in the apoptotic process. Flow cytometry analyses indicate increased levels of apoptotic cells following treatment with this compound .
  • Cell Cycle Arrest : Treatment leads to G0/G1 phase arrest, further contributing to reduced proliferation rates in cancer cells .

Case Studies and Experimental Findings

Several studies have explored the biological activity of this compound in detail:

  • Study on NSCLC Cells : A study conducted on NSCLC cell lines demonstrated that this compound not only reduced cell viability but also induced apoptosis and altered cell cycle dynamics. The combination treatment with chloroquine, an autophagy inhibitor, enhanced these effects, suggesting a potential therapeutic strategy for targeting p53 mutant cancers .
  • Restoration of Transcriptional Activity : In experiments involving colorectal cancer cell lines (WiDr), this compound restored the binding of mutant p53 to promoters of p53-regulated genes such as p21 and BAX, leading to increased expression levels of these genes .

Q & A

Basic Research Questions

Q. What molecular mechanisms underlie SCH 529074’s ability to restore mutant p53 function?

this compound binds specifically to the DNA-binding domain (DBD) of p53 with a dissociation constant (Ki) of 1–2 μM, restoring transcriptional activity in mutant p53 by stabilizing its conformation . It also inhibits HDM2-mediated ubiquitination of wild-type p53, preventing its degradation and enhancing tumor-suppressive functions . To validate this mechanism, researchers should employ techniques such as co-immunoprecipitation (Co-IP) to confirm binding specificity and luciferase reporter assays to measure p53-dependent transcriptional activation .

Q. What in vitro models are optimal for assessing this compound’s anticancer efficacy?

Non-small cell lung cancer (NSCLC) cell lines with distinct p53 statuses, such as H322 (mutant p53), H1975 (mutant p53), and A549 (wild-type p53), are commonly used . Dose-response experiments (e.g., 2–4 μM this compound) with viability assays (e.g., MTT) and clonogenic survival tests are recommended to quantify growth inhibition . Include isogenic controls (e.g., A549 p53-knockout) to isolate p53-dependent effects .

Q. How should researchers determine appropriate this compound concentrations for cell-based studies?

Conduct dose-response experiments using serial dilutions (e.g., 0.5–10 μM) and calculate half-maximal inhibitory concentrations (IC50) via nonlinear regression analysis . Validate with clonogenic assays to assess long-term effects at sub-IC50 doses . Statistical significance (p < 0.05) should be confirmed using ANOVA with post-hoc tests (e.g., Tukey’s) to compare treatment groups .

Advanced Research Questions

Q. How can conflicting data on this compound’s efficacy across cell lines be resolved?

Discrepancies may arise from variations in p53 mutation types (e.g., structural vs. contact mutants) or off-target effects. Address this by:

  • Profiling p53 mutation status using sequencing or immunofluorescence .
  • Using isogenic cell lines (e.g., A549 vs. A549 p53-null) to isolate p53-specific responses .
  • Incorporating orthogonal assays , such as RNA-seq to identify p53-independent pathways affected by this compound .

Q. What experimental strategies validate this compound’s restoration of mutant p53 transcriptional activity?

  • Quantitative PCR (qPCR) : Measure expression of p53 target genes (e.g., PUMA, BAX, CDKN1A) after treatment .
  • Chromatin Immunoprecipitation (ChIP) : Confirm p53 binding to promoter regions of target genes .
  • Flow cytometry : Assess apoptosis (Annexin V/PI staining) and cell-cycle arrest (propidium iodide staining) to link transcriptional activity to functional outcomes .

Q. How to design studies investigating this compound’s synergy with other p53-targeting agents?

  • Combination therapy screens : Test this compound with HDM2 inhibitors (e.g., Nutlin-3) or chemotherapeutics (e.g., cisplatin) using synergy scoring models (e.g., Chou-Talalay method) .
  • Mechanistic studies : Use Western blotting to evaluate changes in p53 stabilization, ubiquitination, and downstream apoptotic markers (e.g., cleaved PARP) .
  • In vivo validation : Employ xenograft models with mutant p53 tumors to assess combinatorial efficacy and toxicity .

Q. Methodological Guidelines

  • Data Presentation : Use tables to summarize IC50 values and statistical significance (e.g., asterisks for p-values) and figures for dose-response curves and clonogenic assays .
  • Reproducibility : Document experimental protocols in detail, including cell culture conditions, this compound stock preparation, and assay timelines .
  • Ethical Reporting : Avoid data manipulation; disclose all raw data and statistical analyses in supplementary materials .

特性

IUPAC Name

N-[2-[[4-[bis(4-chlorophenyl)methyl]piperazin-1-yl]methyl]quinazolin-4-yl]-N',N'-dimethylpropane-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H36Cl2N6/c1-37(2)17-5-16-34-31-27-6-3-4-7-28(27)35-29(36-31)22-38-18-20-39(21-19-38)30(23-8-12-25(32)13-9-23)24-10-14-26(33)15-11-24/h3-4,6-15,30H,5,16-22H2,1-2H3,(H,34,35,36)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCAJLQDPTZBGJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCNC1=NC(=NC2=CC=CC=C21)CN3CCN(CC3)C(C4=CC=C(C=C4)Cl)C5=CC=C(C=C5)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H36Cl2N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

563.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
SCH 529074
Reactant of Route 2
Reactant of Route 2
SCH 529074
Reactant of Route 3
Reactant of Route 3
SCH 529074
Reactant of Route 4
Reactant of Route 4
SCH 529074
Reactant of Route 5
Reactant of Route 5
SCH 529074
Reactant of Route 6
SCH 529074

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。